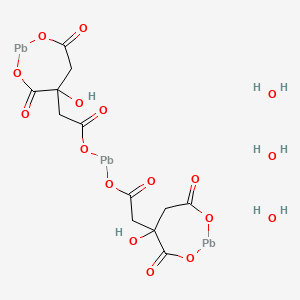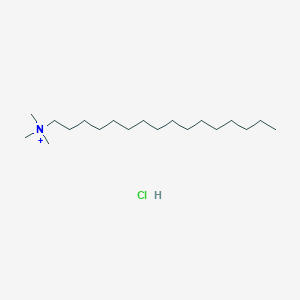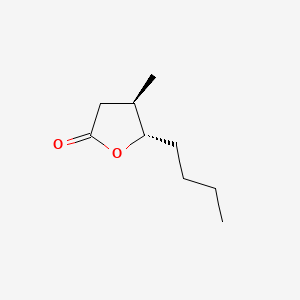
3-(Dimethylamino)-2-iodoacrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-2-iodoacrylaldehyde is an organic compound that features both an aldehyde and an iodine atom attached to an acrylaldehyde backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-iodoacrylaldehyde can be achieved through several methods. One common approach involves the reaction of dimethylamine with an appropriate iodoacrolein precursor. The reaction typically requires a solvent such as dimethylformamide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the compound to achieve high purity levels required for industrial applications.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-2-iodoacrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions to replace the iodine atom.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acrylaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-(Dimethylamino)-2-iodoacrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of dyes and other industrial chemicals.
作用機序
The mechanism of action of 3-(Dimethylamino)-2-iodoacrylaldehyde involves its reactive aldehyde group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and other biological molecules, potentially altering their function and activity. The iodine atom also contributes to its reactivity, enabling various substitution reactions.
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)-1-propylamine
- 3-Dimethylaminopropyl Methacrylamide
- N,N-Dimethyl-1,3-diaminopropane
Uniqueness
3-(Dimethylamino)-2-iodoacrylaldehyde is unique due to the presence of both an iodine atom and a dimethylamino group on the acrylaldehyde backbone
特性
分子式 |
C5H8INO |
|---|---|
分子量 |
225.03 g/mol |
IUPAC名 |
(Z)-3-(dimethylamino)-2-iodoprop-2-enal |
InChI |
InChI=1S/C5H8INO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3- |
InChIキー |
AHWCNVWCBYBGQI-HYXAFXHYSA-N |
異性体SMILES |
CN(C)/C=C(/C=O)\I |
正規SMILES |
CN(C)C=C(C=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)
![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12055779.png)
![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)

(triphenylphosphine)ruthenium(II)](/img/structure/B12055803.png)

![N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12055820.png)
![(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12055828.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)



